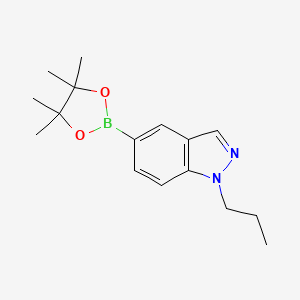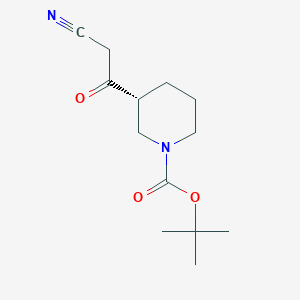
4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a 2-bromo-4-fluorophenyl group and a hydrazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2-bromo-4-fluoroaniline with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-(2-substituted-4-fluorophenyl)-2-hydrazinylthiazole derivatives.
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Aplicaciones Científicas De Investigación
4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-fluorophenylacetonitrile
- 2-Bromo-4-fluorophenylmethanesulfonyl chloride
- 2-Bromo-4-fluorophenyl acetate
Uniqueness
4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole is unique due to the presence of both a thiazole ring and a hydrazinyl group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H7BrFN3S |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
[4-(2-bromo-4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7BrFN3S/c10-7-3-5(11)1-2-6(7)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
Clave InChI |
SMXBGMPVWYJEJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)C2=CSC(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)


![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)


